molecular formula C16H21FN2O B10880806 (4-Cyclopentylpiperazin-1-yl)(2-fluorophenyl)methanone

(4-Cyclopentylpiperazin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B10880806
M. Wt: 276.35 g/mol
InChI Key: BTGYOAWIVUZXPQ-UHFFFAOYSA-N
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Description

(4-Cyclopentylpiperazin-1-yl)(2-fluorophenyl)methanone is a chemical compound that features a piperazine ring substituted with a cyclopentyl group and a fluorophenyl group

Preparation Methods

The synthesis of (4-Cyclopentylpiperazin-1-yl)(2-fluorophenyl)methanone typically involves the reaction of 4-cyclopentylpiperazine with 2-fluorobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

(4-Cyclopentylpiperazin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Cyclopentylpiperazin-1-yl)(2-fluorophenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopentylpiperazin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4-Cyclopentylpiperazin-1-yl)(2-fluorophenyl)methanone can be compared with other similar compounds, such as:

    (4-Cyclopentylpiperazin-1-yl)(2-chlorophenyl)methanone: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    (4-Cyclopentylpiperazin-1-yl)(2-bromophenyl)methanone: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-substituted compound.

Properties

Molecular Formula

C16H21FN2O

Molecular Weight

276.35 g/mol

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C16H21FN2O/c17-15-8-4-3-7-14(15)16(20)19-11-9-18(10-12-19)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2

InChI Key

BTGYOAWIVUZXPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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